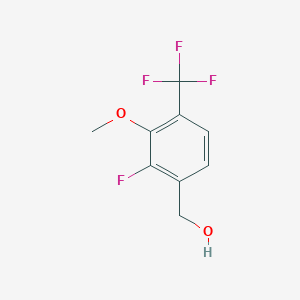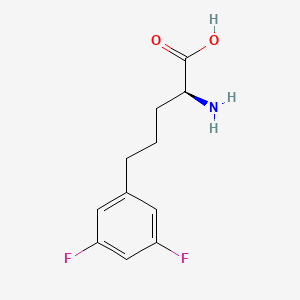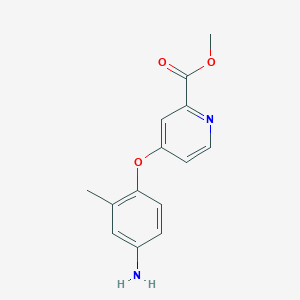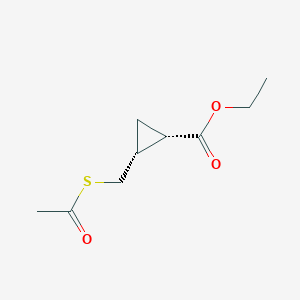![molecular formula C8H7N3O B14030179 1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)ethan-1-one](/img/structure/B14030179.png)
1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)ethan-1-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique pyrrolo[2,3-d]pyrimidine core, which is known for its potential biological activities, particularly in the inhibition of protein kinases.
Métodos De Preparación
The synthesis of 1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)ethan-1-one typically involves multi-step organic synthesis routes. One common method starts with the preparation of the pyrrolo[2,3-d]pyrimidine core, followed by the introduction of the ethanone group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining cost-effectiveness and environmental safety .
Análisis De Reacciones Químicas
1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring, using reagents like halides or amines.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohol derivatives .
Aplicaciones Científicas De Investigación
1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition, particularly protein kinases.
Medicine: It has potential therapeutic applications in cancer treatment due to its ability to inhibit specific kinases involved in cell proliferation and survival.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals .
Mecanismo De Acción
The mechanism of action of 1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)ethan-1-one primarily involves the inhibition of protein kinases. It binds to the ATP-binding site of the kinase, preventing phosphorylation of downstream targets. This inhibition disrupts signaling pathways that are crucial for cell growth and survival, making it a promising candidate for cancer therapy .
Comparación Con Compuestos Similares
1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)ethan-1-one can be compared with other pyrrolo[2,3-d]pyrimidine derivatives, such as:
4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: Known for their selective inhibition of protein kinase B (Akt).
N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Exhibits potent antitubercular activity.
The uniqueness of this compound lies in its specific structure, which allows for selective inhibition of certain kinases, making it a valuable compound in targeted cancer therapy .
Propiedades
Fórmula molecular |
C8H7N3O |
|---|---|
Peso molecular |
161.16 g/mol |
Nombre IUPAC |
1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)ethanone |
InChI |
InChI=1S/C8H7N3O/c1-5(12)7-6-2-3-9-8(6)11-4-10-7/h2-4H,1H3,(H,9,10,11) |
Clave InChI |
MPFCXNLNHVXZKX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C2C=CNC2=NC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B14030099.png)
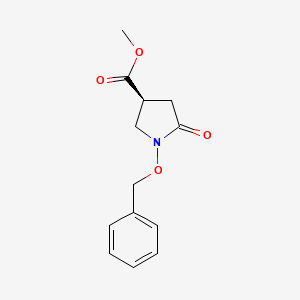
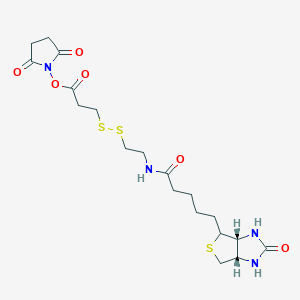
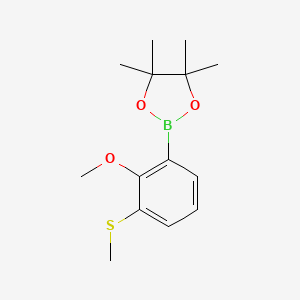
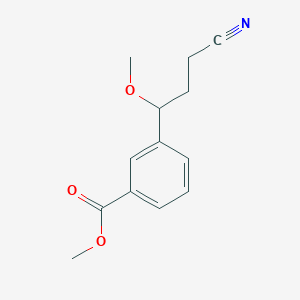


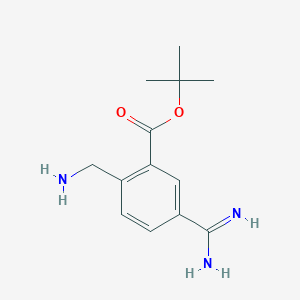
![N-[(2S)-1-hydroxy-4-methylpentan-2-yl]benzamide](/img/structure/B14030125.png)
